N-(3-chloro-4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
The compound N-(3-chloro-4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide features a thiazolo[4,5-d]pyrimidine core fused with a piperidin-1-yl group at position 2 and an acetamide-linked 3-chloro-4-methoxyphenyl moiety at position 4. While specific data on this compound’s synthesis or activity are absent in the provided evidence, structural analogs offer insights into its likely behavior.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3S/c1-28-14-6-5-12(9-13(14)20)22-15(26)10-25-11-21-17-16(18(25)27)29-19(23-17)24-7-3-2-4-8-24/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURNVKDEPQIIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 433.91 g/mol |
| Molecular Formula | C19H20ClN5O3S |
| LogP | 3.5488 |
| Polar Surface Area | 70.967 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have indicated effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values suggesting strong activity comparable to established antibiotics. For instance, compounds structurally related to this compound have shown MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Cytotoxicity and Anticancer Potential
The compound's anticancer potential has been evaluated through cytotoxic assays against human cancer cell lines. Studies indicate that derivatives of thiazole-based compounds exhibit significant cytotoxic effects, with IC50 values demonstrating efficacy in inhibiting cancer cell proliferation . Specifically, related compounds have shown enhanced activity against MCF-7 breast cancer cells and Bel-7402 liver cancer cells .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with reported IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
- Biofilm Disruption : It has demonstrated significant antibiofilm activity, reducing biofilm formation in pathogenic bacteria more effectively than traditional antibiotics .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Study on Antimicrobial Properties : A comprehensive evaluation of thiazole derivatives revealed that the compound exhibited synergistic effects when combined with other antibiotics like Ciprofloxacin and Ketoconazole, effectively lowering their MICs .
- Cytotoxicity Assays : Research conducted on various synthesized derivatives showed that some exhibited remarkable cytotoxicity against cancer cell lines with minimal toxicity towards normal cells .
- In Vivo Studies : Additional investigations into the anti-inflammatory properties of related compounds have shown promising results in reducing edema in animal models .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to N-(3-chloro-4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide. For instance, derivatives of thiazole and pyrimidine structures have shown promising results against various pathogens. In vitro evaluations have indicated that compounds with similar frameworks exhibit minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The ability to inhibit biofilm formation further suggests their potential as therapeutic agents in treating resistant bacterial infections.
Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties, which are critical in managing conditions such as arthritis and cardiovascular diseases. Research has demonstrated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation pathways. For example, some synthesized pyrazole derivatives showed effective COX-II inhibition with ED50 values comparable to existing anti-inflammatory drugs like Celecoxib . This suggests that this compound could be a candidate for developing new anti-inflammatory medications.
Cancer Therapeutics
The unique structural features of this compound may enable it to target specific cancer pathways. Thiazole and pyrimidine derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival . Further research is necessary to elucidate the specific anticancer mechanisms of this compound.
Synthetic Approaches
The synthesis of this compound has been achieved through various methods that emphasize eco-friendly practices. Green synthetic approaches utilizing microwave irradiation have been reported to enhance yield and reduce reaction times while minimizing environmental impact . Such methods are crucial for developing sustainable pharmaceutical manufacturing processes.
Case Studies and Experimental Findings
Several studies have documented the efficacy of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
Thiazolo[4,5-d]pyrimidine vs. Thieno[2,3-d]pyrimidine () The compound in (Compound 24) shares a pyrimidine backbone but replaces the thiazolo ring with a thieno group. The acetamide linkage is retained, but the phenylamino substituent in Compound 24 contrasts with the target’s piperidinyl group. The thieno derivative exhibits a melting point of 143–145°C and moderate synthetic yield (73%), suggesting that sulfur-containing heterocycles are stable under similar conditions .
Triazolo[4,5-d]pyrimidine ()
Compound 892469-51-1 () replaces the thiazolo ring with a triazolo system, introducing an additional nitrogen atom. The substituents (2-chlorophenylmethyl and phenylmethyl) differ from the target’s 3-chloro-4-methoxyphenyl and piperidinyl groups. Triazolo-pyrimidines are often associated with enhanced metabolic stability compared to thiazolo analogs, though this may come at the cost of synthetic complexity .
Substituent Effects
Chloro and Methoxy Groups () Thiazolidin-4-one derivatives in , such as 9(XXII) and 9(I), demonstrate that chloro and methoxy substituents on aromatic rings improve antimicrobial activity. For example, 9(XXII) (3.45 µg/mL IC50) outperforms analogs with nitro or cyano groups, highlighting the importance of balanced electron effects for bioactivity . The target’s 3-chloro-4-methoxyphenyl group may similarly enhance membrane penetration and target binding.
Piperidinyl vs. Piperidine rings are common in kinase inhibitors due to their ability to occupy hydrophobic pockets .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Electron Effects: Chloro and methoxy groups on aromatic rings enhance bioactivity by balancing lipophilicity and polarity .
- Heterocyclic Stability: Thiazolo and triazolo systems exhibit distinct stability profiles; sulfur-containing cores (thiazolo) may offer synthetic advantages over nitrogen-rich analogs .
- Synthetic Feasibility: Acetylation and heterocyclization routes are viable for acetamide-linked pyrimidines, though yields depend on substituent compatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
